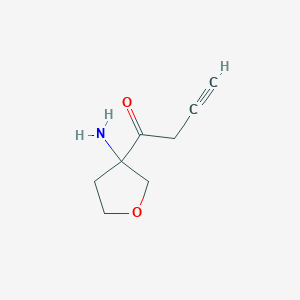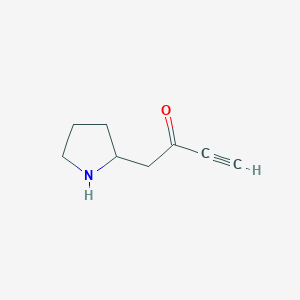
1-(Pyrrolidin-2-yl)but-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-2-yl)but-3-yn-2-one is an organic compound with the molecular formula C8H11NO. It is a cyclic amide derived from the condensation of 1-butyne and pyrrolidine. This compound is known for its unique structural features, which include a pyrrolidine ring and an alkyne group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-2-yl)but-3-yn-2-one typically involves the reaction of 1-butyne with pyrrolidine. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of automated systems and real-time monitoring ensures consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrrolidin-2-yl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophiles such as amines or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrrolidin-2-ones.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-2-yl)but-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, polymers, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-2-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the alkyne group allows for covalent binding to target proteins, leading to inhibition or activation of their functions .
Comparación Con Compuestos Similares
Similar Compounds
1-(But-3-yn-1-yl)pyrrolidin-2-one: Similar structure but with different substitution patterns.
Pyrrolidin-2-one: Lacks the alkyne group, resulting in different reactivity and applications.
3-Iodopyrroles: Contains an iodine substituent, leading to distinct chemical properties.
Uniqueness
1-(Pyrrolidin-2-yl)but-3-yn-2-one is unique due to its combination of a pyrrolidine ring and an alkyne group. This structural feature imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities further highlight its importance in scientific research .
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-pyrrolidin-2-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)6-7-4-3-5-9-7/h1,7,9H,3-6H2 |
Clave InChI |
AVLJSYAXROSKDL-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)CC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



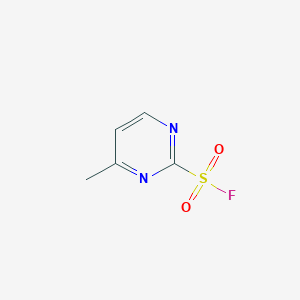
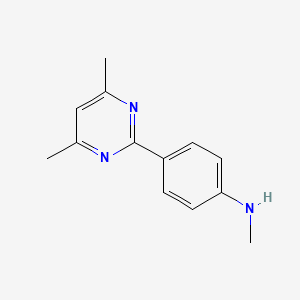


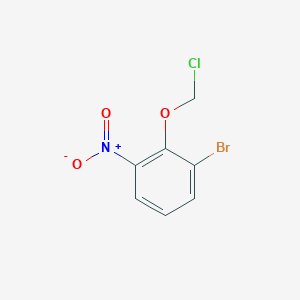
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
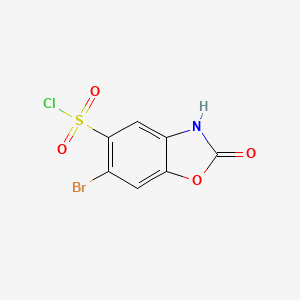



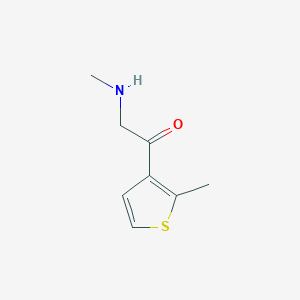
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
